3-アミノ-3-(ピリジン-2-イル)アクリロニトリル

説明

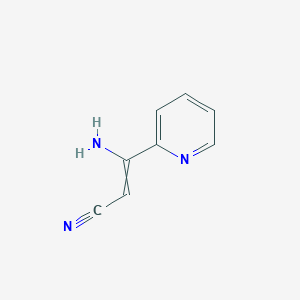

3-Amino-3-(pyridin-2-YL)acrylonitrile is a useful research compound. Its molecular formula is C8H7N3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Amino-3-(pyridin-2-YL)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(pyridin-2-YL)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ピリジン-3-イル-ピリミジン-2-イル-アミノフェニル-アミド誘導体の合成

3-アミノ-3-(ピリジン-2-イル)アクリロニトリルは、新規ピリジン-3-イル-ピリミジン-2-イル-アミノフェニル-アミド誘導体の合成に使用されます . これらの誘導体は、古典的な方法としてトリメチルアミンを使用する方法と、酸化マグネシウムナノ粒子を使用する方法の2つの方法で合成されました .

受容体型チロシンキナーゼ阻害剤

合成されたピリジン-3-イル-ピリミジン-2-イル-アミノフェニル-アミド誘導体は、受容体型チロシンキナーゼ阻害剤として作用します .

抗癌活性

これらの化合物は、参照薬(イマチニブなど)よりも高い細胞毒性を示します。 たとえば、化合物IIBは、(A549)肺癌細胞株に対して試験したところ、イマチニブ(2.479μM)よりも10倍低いIC50値(0.229μM)を示しました .

抗菌および抗真菌活性

誘導体は、特殊な水生細菌種、グラム陽性菌およびグラム陰性菌種、および真菌種に対して抗菌および抗真菌活性を示します . 誘導体IICは、その構造に起因する可能性のある最も高い活性(MIC 16–128μg/mL)を示しました .

抗酸化活性

誘導体の抗酸化特性は、DPPH(2,2-ジフェニル-1-ピクリルヒドラジル)法を用いて研究され、その結果、評価されたIC50値はアスコルビン酸のIC50値(4.45–4.83μg/mL)に近似することが示されました .

N-(ピリジン-2-イル)イミデートの合成

3-アミノ-3-(ピリジン-2-イル)アクリロニトリルは、ニトロスチレンおよび2-アミノピリジンから、対応するN-(ピリジン-2-イル)イミノニトリルを中間体として、いくつかの置換されたN-(ピリジン-2-イル)イミデートの合成に使用されます .

N-ヘテロ環への変換

N-(ピリジン-2-イル)イミデートは、対応するエチレンジアミンおよび1,3-ジアミノプロパンの存在下で、N-ヘテロ環である2-(4-クロロフェニル)-4,5-ジヒドロ-1H-イミダゾールおよび2-(4-クロロフェニル)-1,4,5,6-テトラヒドロピリミジンに容易に変換できます .

薬物動態プロファイル

<a data-citationid="59a93a18-7fa0-58ac-5be6-d8d46131afd9-36-group

生物活性

3-Amino-3-(pyridin-2-YL)acrylonitrile, with the chemical formula C8H8N2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The structure of 3-Amino-3-(pyridin-2-YL)acrylonitrile features an amino group and a pyridine ring attached to an acrylonitrile moiety. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.

The biological activity of 3-Amino-3-(pyridin-2-YL)acrylonitrile can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby disrupting normal enzymatic functions. This could be particularly relevant in cancer treatment where enzyme regulation is crucial.

- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties, suggesting that 3-Amino-3-(pyridin-2-YL)acrylonitrile could exhibit similar effects against various pathogens.

Antitumor Activity

Recent studies have demonstrated that acrylonitrile derivatives possess significant antitumor properties. For example, derivatives with similar structures have shown growth inhibition against a range of cancer cell lines, including:

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 5c | HL-60 | 0.0244 |

| 5c | NCI-H522 | 0.0866 |

| 5c | COLO 205 | 0.938 |

These findings indicate that modifications in the acrylonitrile structure can lead to enhanced potency against specific cancer types .

Antimicrobial Activity

In related research, indole-acrylonitrile derivatives have been evaluated for their antimicrobial properties. One study highlighted that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The compound 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile demonstrated the most significant antimicrobial activity among tested compounds .

Case Studies

- Anticancer Screening : A panel of acrylonitrile derivatives was screened at the National Cancer Institute against approximately 60 human tumor cell lines. The results indicated that specific structural features significantly influenced their anticancer activity, with some compounds achieving GI50 values as low as 0.0244 µM in leukemia cells .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of 3-Amino-3-(pyridin-2-YL)acrylonitrile to various biological targets. These studies suggest favorable interactions with key enzymes involved in cancer metabolism, supporting the compound's potential as a therapeutic agent .

特性

IUPAC Name |

3-amino-3-pyridin-2-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-5-4-7(10)8-3-1-2-6-11-8/h1-4,6H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIKPAVVDPUTNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=CC#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353307 | |

| Record name | 3-amino-3-(pyridin-2-yl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55330-52-4 | |

| Record name | 3-amino-3-(pyridin-2-yl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。